2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid
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Overview
Description
2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid is a chemical compound with the molecular formula C14H15NO4 It is known for its unique structure, which includes an oxazole ring, a phenyl group, and an acetic acid moiety
Mechanism of Action
Oxazoles
are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. Oxazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-2-methylpropan-1-ol and acetic anhydride.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the oxazole derivative reacts with a phenyl halide in the presence of a base.
Introduction of the Acetic Acid Moiety: The final step involves the esterification of the phenyl-oxazole intermediate with acetic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the oxazole ring or the phenyl group.
Substitution: Phenyl derivatives with nitro, bromo, or chloro substituents.
Scientific Research Applications
2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid is unique due to its specific combination of the oxazole ring, phenyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-5-3-11(4-6-12)7-14(16)17/h3-6H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBJTKURXHFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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